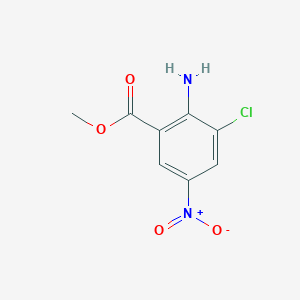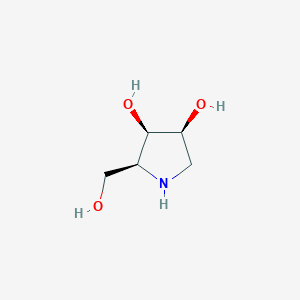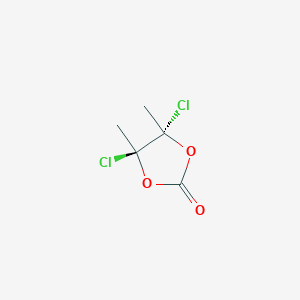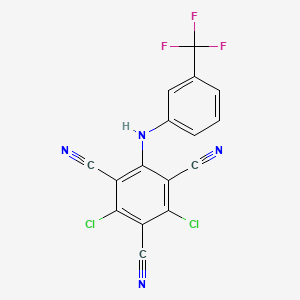
Methyl 2-amino-3-chloro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-chloro-5-nitrobenzoate: is an organic compound with the molecular formula C8H7ClN2O4. It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-chloro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-5-chloro-3-nitrobenzoic acid with methanol in the presence of thionyl chloride (SOCl2). The reaction is typically carried out at elevated temperatures (around 80°C) for several hours, followed by cooling and concentration under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-3-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in nitroso or nitro compounds .
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-3-chloro-5-nitrobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can contribute to the compound’s reactivity, allowing it to form reactive intermediates that can modify biological macromolecules .
Comparaison Avec Des Composés Similaires
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a nitro group.
Methyl 2-amino-5-chloro-3-methylbenzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: Methyl 2-amino-3-chloro-5-nitrobenzoate is unique due to the presence of both a nitro group and an amino group on the aromatic ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7ClN2O4 |
|---|---|
Poids moléculaire |
230.60 g/mol |
Nom IUPAC |
methyl 2-amino-3-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 |
Clé InChI |
NQVDYKOGHUVUGH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)

![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)






